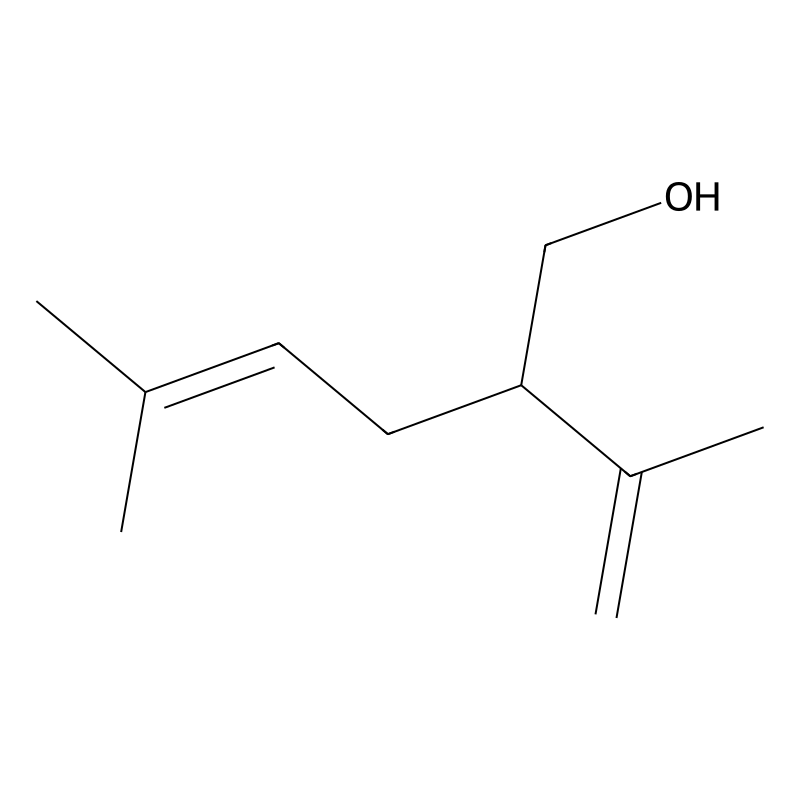Lavandulol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Synonyms
Canonical SMILES
Antimicrobial and Antibacterial Properties:
Studies have investigated Lavandulol's potential as an antimicrobial and antibacterial agent. Research suggests it exhibits activity against various bacteria, including Staphylococcus aureus and Escherichia coli []. However, further investigation is needed to determine its efficacy and safety in clinical settings.
Insecticidal Potential:
Lavandulol has shown promise as a potential insecticide. Studies have demonstrated its effectiveness against various insects, including mosquitoes and bed bugs []. Further research is necessary to explore its potential as a safe and environmentally friendly alternative to traditional insecticides.
Anti-inflammatory Effects:
Scientific research suggests Lavandulol may possess anti-inflammatory properties. Studies have shown it can reduce inflammation in various models, including skin inflammation and inflammatory bowel disease [, ]. However, more research is required to understand its mechanism of action and potential therapeutic applications.
Anxiolytic and Sedative Effects:
Some studies suggest Lavandulol may have anxiolytic (anxiety-reducing) and sedative effects. Research has demonstrated its ability to reduce anxiety-like behaviors in animal models []. However, further investigation is needed to determine its safety and efficacy for treating anxiety disorders in humans.
Lavandulol is a monoterpene alcohol predominantly found in essential oils, especially lavender oil. It exists as two enantiomers: the (R)-enantiomer, which is naturally occurring and has a pleasant aroma described as a "weak floral, herbal odor with slightly lemon-like, fresh citrus fruity nuance," and the (S)-enantiomer, which has a significantly weaker scent . Lavandulol plays a crucial role in the fragrance industry and is also recognized for its function as an insect pheromone .
- Esterification: Lavandulol can react with acids to form esters, which are widely used in perfumery .
- Hydroxylation: The compound can be hydroxylated by fungal strains, leading to derivatives like tetrahydrolavandulol .
- Prins Reaction: This reaction allows for the synthesis of lavandulol from citral through a series of steps involving stannanes and aluminum catalysts .
Lavandulol exhibits various biological activities:
- Antimicrobial Properties: Studies have shown that lavandulol possesses antimicrobial effects against certain bacteria and fungi, making it a potential candidate for natural preservatives .
- Insect Pheromone: The compound has been identified as an insect pheromone, influencing behaviors such as mating in certain species .
- Aromatherapy Benefits: Due to its pleasant scent, lavandulol is often used in aromatherapy for its calming effects.
Several methods exist for synthesizing lavandulol:
- Prins Reaction: This method involves the reaction of citral with stannanes catalyzed by boron trifluoride, yielding lavandulol in moderate yields .
- Biotransformation: Fungal strains like Rhizopus oryzae can biotransform racemic lavandulol into its tetrahydro derivative, showcasing an eco-friendly synthesis route .
- Homogeneous Catalysis: Recent studies have explored one-step synthesis using water-soluble palladium catalysts under high dilution conditions, achieving good yields .
Lavandulol has diverse applications:
- Fragrance Industry: It is widely used in perfumes and scented products due to its appealing aroma.
- Food Industry: Its flavoring properties make it suitable for use in food products.
- Pharmaceuticals: The compound's biological activities suggest potential therapeutic applications.
Research on the interactions of lavandulol includes:
- Enantioselectivity Studies: Investigations into how different enantiomers interact with biological systems reveal varying levels of activity and efficacy .
- Pheromone Interaction: Studies have shown that lavandulol can influence the behavior of insects, underscoring its role as a pheromone and its potential use in pest management strategies .
Several compounds share structural similarities with lavandulol but differ in their properties and applications. Here are some notable examples:
| Compound | Structure Type | Unique Features |
|---|---|---|
| Linalool | Monoterpene Alcohol | Widely used in fragrances; has a stronger floral scent. |
| Geraniol | Monoterpene Alcohol | Known for its rose-like aroma; used in cosmetics. |
| Citral | Monoterpene Aldehyde | Precursor to many terpenes; strong lemon scent. |
| Terpineol | Monoterpene Alcohol | Exhibits antioxidant properties; used in cleaning products. |
Lavandulol is unique due to its specific enantiomeric composition and its dual role as both a fragrance component and an insect pheromone, setting it apart from similar compounds .
XLogP3
Other CAS
498-16-8
Wikipedia
General Manufacturing Information
Dates
Cross, H., et al., Biotechnol. Lett., 26, 457 (2004)








